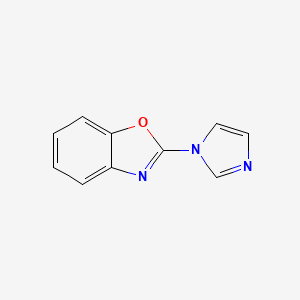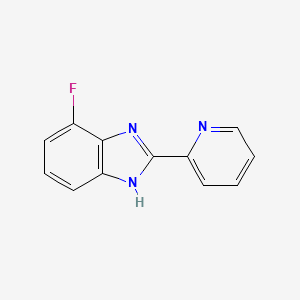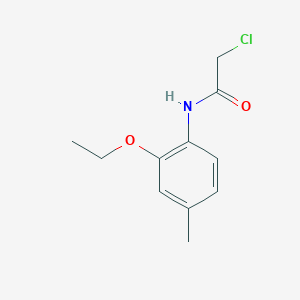![molecular formula C14H16BrNO3 B7575962 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid, also known as BRCP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as cyclopropane carboxylic acids, which are widely used in medicinal chemistry and drug discovery. In
Wissenschaftliche Forschungsanwendungen
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been used as a tool compound for studying the role of cyclopropane carboxylic acids in drug discovery and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism and signaling pathways. Specifically, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that regulates the levels of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which in turn modulate various physiological processes.
Biochemical and Physiological Effects:
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to increase the levels of endocannabinoids in the body, which are known to have various physiological effects, including pain relief, appetite regulation, and mood modulation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has several advantages as a tool compound for scientific research. It is readily synthesized in high yield and purity, making it easily accessible for researchers. Moreover, it has been extensively studied for its potential therapeutic applications, providing a wealth of knowledge on its mechanism of action and physiological effects. However, there are also limitations to using 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid in lab experiments. For example, its effects may be cell-type specific, and its toxicity and pharmacokinetics may not be fully understood.
Zukünftige Richtungen
For the study of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid include further studies on its mechanism of action and physiological effects, exploration of its potential therapeutic applications, characterization of its toxicity and pharmacokinetics, and synthesis of new analogs for improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid involves the reaction of 4-bromobenzyl cyanide with cyclopropanecarbonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification by column chromatography. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
3-[[1-(4-bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-16(9-6-12(17)18)13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVQVIXVWMKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)


